molecular formula C8H16N2O B1532636 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1505803-80-4

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

Cat. No.: B1532636
CAS No.: 1505803-80-4
M. Wt: 156.23 g/mol
InChI Key: YYCQWPUGLXCXGU-UHFFFAOYSA-N
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Description

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine is a heterocyclic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by its octahydro-pyrido-morpholine structure, which includes a six-membered ring fused to a five-membered ring containing nitrogen and oxygen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under hydrogenation conditions at elevated temperatures and pressures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders due to its structural similarity to neurotransmitter analogs.

    Industry: Utilized in the development of novel materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering synaptic transmission and affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to its specific combination of nitrogen and oxygen atoms in the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQWPUGLXCXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 2
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 3
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 4
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 5
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 6
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

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